molecular formula C24H26N2OS B3299404 1-(4-Methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 899910-08-8

1-(4-Methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Cat. No.: B3299404
CAS No.: 899910-08-8
M. Wt: 390.5 g/mol
InChI Key: MHQJANYGPKQVNC-UHFFFAOYSA-N
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Description

1-(4-Methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a synthetically derived organic compound belonging to the class of spirocyclic heterocycles. This complex molecule features a 1,4-diazaspiro[4.6]undec-3-ene-2-thione core structure, which is substituted with 4-methylbenzoyl and 4-methylphenyl groups. Compounds with this spirocyclic architecture are of significant interest in pharmaceutical and medicinal chemistry research due to their wide spectrum of reported biological activities . The rigid three-dimensional structure of the spiro scaffold can enhance binding affinity and selectivity towards biological targets. Literature indicates that structurally similar diazaspiro compounds have demonstrated promising biological activities, including serving as potential anticancer agents and antimicrobial agents . The thione moiety within the structure offers a potential site for metal coordination and further chemical derivatization, making it a valuable building block for developing novel chemical entities. Researchers are investigating such compounds for their utility in drug discovery programs, particularly in the synthesis of new therapeutic candidates. The presence of the methyl-substituted aromatic rings may influence the compound's lipophilicity and overall pharmacokinetic properties. This product is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4-methylphenyl)-[2-(4-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2OS/c1-17-7-11-19(12-8-17)21-23(28)26(22(27)20-13-9-18(2)10-14-20)24(25-21)15-5-3-4-6-16-24/h7-14H,3-6,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQJANYGPKQVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCCCCC3)N(C2=S)C(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione (CAS Number: 899910-08-8) is a complex organic compound characterized by its unique spirocyclic structure and diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a spirocyclic arrangement that contributes to its distinctive chemical properties. The molecular formula is C24H26N2OSC_{24}H_{26}N_{2}OS, indicating the presence of nitrogen and sulfur atoms which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC24H26N2OSC_{24}H_{26}N_{2}OS
Molecular Weight402.54 g/mol
IUPAC Name(4-methylphenyl)-(2-(4-methylbenzoyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl)methanone

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Notably, it has shown potential as an inhibitor of key enzymes involved in metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of serotonin and norepinephrine, potentially benefiting conditions like depression and anxiety .
  • Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections .
  • Antitumor Effects: The spirocyclic structure may facilitate interactions with DNA or cellular receptors, leading to inhibition of tumor cell proliferation .

Biological Activity Studies

Recent research has focused on evaluating the biological activity of 1-(4-Methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione through various assays.

In Vitro Studies

In vitro assays have demonstrated significant inhibitory effects on MAO-A and MAO-B enzymes. For instance, compounds derived from similar structures showed IC50 values indicating potent inhibition .

Example Data Table: Inhibition Profiles

CompoundIC50 (μM)Target Enzyme
Compound A0.060 ± 0.002MAO-A
Compound B0.241 ± 0.011MAO-A
1-(4-Methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thioneTBDTBD

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antidepressant Activity: A study investigating derivatives with similar structures found that certain modifications significantly enhanced MAO inhibition, suggesting that derivatives of 1-(4-Methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione could be developed into effective antidepressants .
  • Antimicrobial Efficacy: Research into related compounds has shown promising results against various bacterial strains, indicating that this compound may possess similar properties worthy of exploration in drug development .

Comparative Analysis

When compared to other compounds with similar functional groups, such as spirooxindoles and thiadiazoles, 1-(4-Methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione displays unique biological properties due to its specific structural features.

Comparison Table: Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-(4-Methylbenzoyl)-3-(4-methylphenyl)thiosemicarbazoneThiosemicarbazone derivativeAntimicrobial
1-(3-Chlorobenzoyl)-3-(3-methylphenyl)diazaspiro[4.6]undecaneChlorine substitutionAntitumor
1-(4-Methylbenzoyl)-3-(phenyl)thiadiazoleThiadiazole structureMAO inhibition

Comparison with Similar Compounds

Comparative Data Table

Compound Name Spiro Ring Size Substituents (Position 1/3) Functional Group Molecular Weight (g/mol) Key Properties
1-(4-Methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione [4.6] 4-Methylbenzoyl / 4-Methylphenyl Thione 413.5 (est.) Moderate lipophilicity, aromatic stacking
3-(2,4-Dichlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione [4.6] 4-Methylbenzoyl / 2,4-Dichlorophenyl Thione 445.4 High logP, electron-deficient aromatic ring
3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione [4.6] None / 2,4-Dichlorophenyl Thione ~380–400 (est.) Reduced steric bulk, higher metabolic stability
1,4-Diazaspiro[4.5]dec-3-ene-2-thione derivatives [4.5] Variable Thione 350–450 Increased ring strain, conformational rigidity
1,4-Diazaspiro[4.6]undecan-2-one derivatives [4.6] Variable Ketone 410–500 Lower reactivity, enhanced stability

Research Findings and Implications

  • Spiro Ring Flexibility : Larger [4.6] systems (vs. [4.5]) may offer better adaptability in host-guest interactions or enzyme binding pockets .
  • Thione vs. Ketone: The thione group’s polarizability supports stronger non-covalent interactions, making it advantageous in catalysis or inhibitor design compared to ketone analogs .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting from substituted benzoyl and phenyl precursors. Key steps include:

  • Cyclization : Formation of the diazaspiro core under basic conditions (e.g., using K₂CO₃ in DMSO) .
  • Thione introduction : Sulfur incorporation via Lawesson’s reagent or thiourea derivatives .
  • Optimization : Yield and purity depend on solvent choice (e.g., ethanol for solubility vs. DMF for reactivity), temperature control (60–80°C), and inert atmospheres to prevent oxidation .

Q. How should researchers characterize the structural integrity of this compound?

Essential characterization methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and spirocyclic connectivity .
  • X-ray Crystallography : To resolve stereochemical ambiguities and validate the spiro[4.6]undecane framework .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula verification .

Q. What are the key physicochemical properties relevant to experimental handling?

While specific data for this compound are limited, analogous diazaspiro compounds exhibit:

  • Solubility : Moderate in polar aprotic solvents (e.g., DMSO) but poor in water .
  • Stability : Sensitive to light and moisture; storage under nitrogen at –20°C is recommended .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

  • Molecular Docking : Predict binding affinities to enzymes/receptors (e.g., kinases, GPCRs) by simulating interactions between the thione group and catalytic cysteine residues .
  • MD Simulations : Assess dynamic stability of ligand-target complexes over nanosecond timescales .
  • SAR Analysis : Compare substituent effects (e.g., 4-methyl vs. halogenated aryl groups) on bioactivity using QSAR models .

Q. What experimental strategies resolve contradictions in reported biological activities of diazaspiro-thiones?

  • Dose-Response Studies : Clarify whether observed effects (e.g., antimicrobial vs. cytotoxic) are concentration-dependent .
  • Off-Target Screening : Use panels of unrelated enzymes/cell lines to rule out nonspecific interactions .
  • Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites that may explain divergent results .

Q. How can substituent modifications enhance the compound’s pharmacological profile?

  • Halogenation : Bromine/chlorine at the 4-position of the phenyl ring improves metabolic stability and target affinity in related compounds .

  • Methoxy Groups : Enhance solubility but may reduce membrane permeability .

  • Table: Substituent Effects on Bioactivity

    Substituent (R)Bioactivity TrendMechanism Insight
    4-MethylModerate antimicrobialHydrophobic interactions
    4-BromoHigh kinase inhibitionHalogen bonding with ATP-binding pockets
    4-FluoroEnhanced CNS penetrationIncreased logP
    Data synthesized from

Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

  • Bottlenecks : Low yields in spirocyclization steps due to steric hindrance .
  • Solutions :
    • Use flow chemistry to improve heat/mass transfer during cyclization .
    • Replace chromatographic purification with crystallization-based methods .

Q. How does the spiro[4.6]undecane framework influence conformational dynamics and target selectivity?

  • Rigidity : The spiro structure restricts rotational freedom, favoring entropically driven binding to preorganized protein pockets .
  • Selectivity : Compared to non-spiro analogs, the framework reduces off-target effects in kinase inhibition assays .

Methodological Recommendations

  • Data Validation : Cross-validate NMR assignments with COSY/NOESY experiments to avoid misassignment of complex spin systems .
  • Crystallization Trials : Screen 10–15 solvent systems (e.g., EtOAc/hexane, MeOH/CHCl₃) to obtain diffraction-quality crystals .
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase assays) and triplicate measurements to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Reactant of Route 2
Reactant of Route 2
1-(4-Methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

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